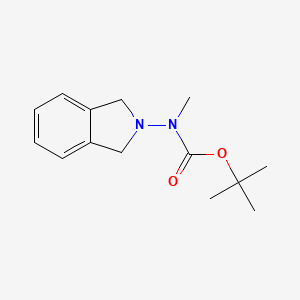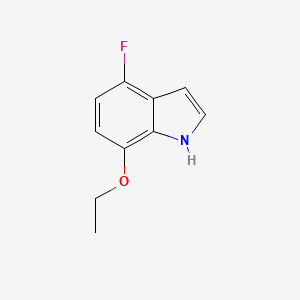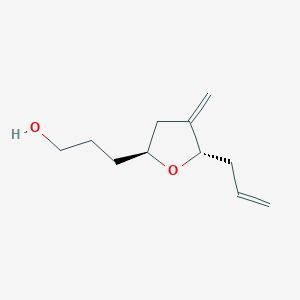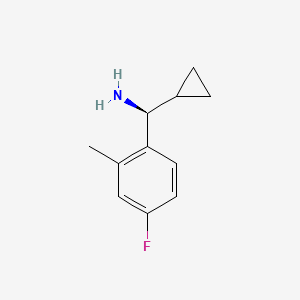
tert-Butyl isoindolin-2-yl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl isoindolin-2-yl(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an isoindoline moiety, and a methylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl isoindolin-2-yl(methyl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl methylcarbamate. One common method involves heating a mixture of isoindoline, tert-butyl methylcarbamate, and triethylamine in N,N-dimethylformamide at 65°C for 2 hours. The reaction mixture is then cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl isoindolin-2-yl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The isoindoline moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl isoindolin-2-yl(methyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl isoindolin-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Uniqueness
tert-Butyl isoindolin-2-yl(methyl)carbamate is unique due to the presence of the isoindoline moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
tert-butyl N-(1,3-dihydroisoindol-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15(4)16-9-11-7-5-6-8-12(11)10-16/h5-8H,9-10H2,1-4H3 |
Clave InChI |
QBPBDGSGYSAGKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)N1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)

![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)

